An In-depth Technical Guide to 2,2-dimethyl-3-(trifluoromethoxy)propanoic acid and its Isomer
An In-depth Technical Guide to 2,2-dimethyl-3-(trifluoromethoxy)propanoic acid and its Isomer
Part 1: The Target Compound: 2,2-dimethyl-3-(trifluoromethoxy)propanoic acid
While specific data is scarce, we can deduce its fundamental properties and propose a synthetic strategy based on established chemical principles.
Identifiers and Predicted Properties
Based on its structure, the following identifiers can be assigned:
| Identifier | Value |
| IUPAC Name | 2,2-dimethyl-3-(trifluoromethoxy)propanoic acid |
| Molecular Formula | C6H9F3O3 |
| Molecular Weight | 202.13 g/mol |
| SMILES | FC(F)(F)OCC(C)(C)C(=O)O |
| InChI Key | (Predicted) |
The introduction of a trifluoromethoxy (-OCF3) group is known to significantly impact a molecule's physicochemical properties, notably increasing its lipophilicity and metabolic stability.[1][2] Compared to its non-fluorinated analog, 3-hydroxy-2,2-dimethylpropanoic acid, 2,2-dimethyl-3-(trifluoromethoxy)propanoic acid is expected to exhibit higher acidity due to the electron-withdrawing nature of the trifluoromethoxy group.
Proposed Synthetic Pathway
The synthesis of aliphatic trifluoromethyl ethers can be challenging. However, a plausible route to 2,2-dimethyl-3-(trifluoromethoxy)propanoic acid could involve the trifluoromethoxylation of a suitable precursor, such as a protected form of 3-hydroxy-2,2-dimethylpropanoic acid. Modern methods for the direct O-trifluoromethylation of alcohols often employ electrophilic trifluoromethylating reagents.[3]
A potential synthetic workflow is outlined below:
Figure 1: A proposed three-step synthesis for 2,2-dimethyl-3-(trifluoromethoxy)propanoic acid.
Part 2: A Well-Characterized Isomer: 3,3,3-trifluoro-2,2-dimethylpropanoic acid
In contrast to the target compound, its isomer, 3,3,3-trifluoro-2,2-dimethylpropanoic acid, is a commercially available and well-documented chemical with the CAS number 889940-13-0.[4][5]
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 889940-13-0 | [4][5] |
| IUPAC Name | 3,3,3-trifluoro-2,2-dimethylpropanoic acid | [4] |
| Molecular Formula | C5H7F3O2 | [4][5] |
| Molecular Weight | 156.10 g/mol | [5] |
| SMILES | CC(C)(C(=O)O)C(F)(F)F | [4][5] |
| InChI Key | VMFSJVUPIXOCFO-UHFFFAOYSA-N | [4][5] |
| Synonyms | 3,3,3-Trifluoro-2,2-dimethylpropionic acid | [5] |
Physicochemical Properties
This fluorinated carboxylic acid presents as a solid at room temperature.[5]
| Property | Value | Source |
| Appearance | Powder | [5] |
| Melting Point | 66-71 °C | [5] |
| Assay | 97% | [5] |
Synthesis and Reactivity
While a detailed synthetic protocol is not provided in the search results, one of the sources describes a reaction involving 3,3,3-trifluoro-2,2-dimethylpropionic acid with (trimethylsilyl)diazomethane to form the corresponding methyl ester.[6] This indicates that the carboxylic acid group undergoes typical reactions, such as esterification.
Applications and Relevance
Fluorinated building blocks like 3,3,3-trifluoro-2,2-dimethylpropanoic acid are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[7]
Safety and Handling
According to available safety data, 3,3,3-trifluoro-2,2-dimethylpropanoic acid is classified as a hazardous substance.
| Hazard Classification | Code |
| Skin Corrosion/Irritation | H314, H315 |
| Serious Eye Damage/Irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | H335 |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[5]
Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. It should be stored in a dry, well-ventilated place.[7]
References
- Hu, J., et al. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemical Reviews.
- Tordeux, M., et al. (Date not available). The first general method for α-trifluoromethylation of carboxylic acids using BrF3.
- McNally, A., et al. (Date not available). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society.
- Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- G. K. Surya Prakash, et al. (2026). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society.
- Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
PubChemLite. 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid. Available from: [Link]
- Hopkinson, M. N. (2024).
- University of Bristol. (Date not available). Properties of fluoroalkanes.
- Vasiliev, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
-
PubChem. Propanoic acid, 2,2-dimethyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester. Available from: [Link]
- ResearchGate. (2021). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions.
-
PubChem. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Available from: [Link]
-
NIST. Propanoic acid, 2,2-dimethyl-. Available from: [Link]
- Google Patents. (2015). Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
- Leonori, D., et al. (2024). Chemodivergent alkylation of trifluoromethyl alkenes via photocatalytic coupling with alkanes. Green Chemistry.
- Togni, A., et al. (Date not available). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | C5H7F3O2 | CID 19867367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3,3-三氟-2,2-二甲基丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. 889940-13-0|3,3,3-Trifluoro-2,2-dimethylpropanoic acid|BLD Pharm [bldpharm.com]
